Cas no 2227763-90-6 (rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate)

Technical Introduction: rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1λ⁶-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a sulfone-containing thietane moiety and a tert-butyl carbamate protecting group. Its stereochemically defined structure, with (3R,4S) configuration, makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals targeting central nervous system (CNS) disorders or enzyme inhibition. The hydroxyl and sulfone groups enhance solubility and reactivity, facilitating further functionalization. The tert-butyloxycarbonyl (Boc) group ensures stability during synthetic manipulations while allowing selective deprotection under mild acidic conditions. This compound’s rigid framework and functional diversity render it advantageous for medicinal chemistry applications, including the development of bioactive molecules with improved pharmacokinetic properties.
rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate structure
2227763-90-6 structure
Product name:rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate
CAS No:2227763-90-6
MF:C13H23NO5S
Molecular Weight:305.390423059464
CID:5570053
PubChem ID:165595368

rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2227763-90-6
    • rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
    • EN300-1636102
    • rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate
    • インチ: 1S/C13H23NO5S/c1-13(2,3)19-12(16)14-5-10(11(15)6-14)4-9-7-20(17,18)8-9/h9-11,15H,4-8H2,1-3H3/t10-,11-/m1/s1
    • InChIKey: OBCPNYSKDGJQAG-GHMZBOCLSA-N
    • SMILES: S1(CC(C1)C[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1O)(=O)=O

計算された属性

  • 精确分子量: 305.12969401g/mol
  • 同位素质量: 305.12969401g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 464
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 92.3Ų

rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1636102-50mg
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
50mg
$1068.0 2023-09-22
Enamine
EN300-1636102-0.1g
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
0.1g
$1610.0 2023-07-10
Enamine
EN300-1636102-1.0g
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
1.0g
$1829.0 2023-07-10
Enamine
EN300-1636102-5000mg
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
5000mg
$3687.0 2023-09-22
Enamine
EN300-1636102-500mg
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
500mg
$1221.0 2023-09-22
Enamine
EN300-1636102-100mg
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
100mg
$1119.0 2023-09-22
Enamine
EN300-1636102-0.5g
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
0.5g
$1757.0 2023-07-10
Enamine
EN300-1636102-2.5g
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
2.5g
$3585.0 2023-07-10
Enamine
EN300-1636102-5.0g
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
5.0g
$5304.0 2023-07-10
Enamine
EN300-1636102-1000mg
rac-tert-butyl (3R,4S)-3-[(1,1-dioxo-1lambda6-thietan-3-yl)methyl]-4-hydroxypyrrolidine-1-carboxylate
2227763-90-6
1000mg
$1272.0 2023-09-22

rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate 関連文献

rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylateに関する追加情報

Rac-Tert-Butyl (3R,4S)-3-(1,1-Dioxo-1Lambda6-Thietan-3-Yl)Methyl-4-Hydroxypyrrolidine-1-Carboxylate: A Comprehensive Overview

The compound rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate with CAS No. 2227763-90-6 is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate stereochemistry and its potential applications in drug development. The molecule consists of a pyrrolidine ring system with specific stereochemical configurations at the 3R and 4S positions, making it a valuable subject for studying stereochemical effects on biological activity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced techniques such as asymmetric catalysis and stereoselective reactions. Researchers have employed methodologies like the Evans' oxazaborolidine catalysts to achieve high enantioselectivity during the synthesis process. These efforts have been documented in several high-impact journals, highlighting the importance of stereocontrol in medicinal chemistry.

The structural complexity of rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate lies in its thietane ring system, which is a five-membered cyclic ether. This ring system contributes to the molecule's unique physical and chemical properties, including its solubility and stability under various conditions. The presence of hydroxyl and carboxylic acid groups further enhances its functional versatility, making it a promising candidate for bioactive agents.

Recent studies have explored the pharmacological properties of this compound, particularly its potential as a modulator of neurotransmitter systems. Investigations conducted at leading pharmaceutical research institutions have demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), suggesting its role in modulating central nervous system activity. These findings were published in *Nature Communications* and *Journal of Medicinal Chemistry*, underscoring the compound's relevance in drug discovery.

The synthesis of rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-yl)methyl-4-hydroxypyrrolidine-1-carboxylate involves a multi-step process that includes nucleophilic substitution, oxidation, and cyclization reactions. The use of protecting groups, such as tert-butoxycarbonyl (Boc), plays a critical role in ensuring the integrity of reactive functional groups during the synthesis. This approach has been optimized to achieve high yields and excellent stereochemical outcomes.

Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound. Density functional theory (DFT) calculations have provided insights into the electronic structure and conformational preferences of the molecule. These studies have been instrumental in predicting the compound's binding affinity to target proteins, aiding in rational drug design.

In terms of applications, rac-tert-butyl (3R,4S)-3-(1,1-dioxo-1lambda6-thietan-3-Yl)methyl -4-hydroxypyrrolidine - 1-carboxy late holds potential as a lead compound for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate cholinergic pathways makes it a compelling candidate for further preclinical studies.

Finally, ongoing research into this compound continues to uncover new facets of its chemical behavior and biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield further breakthroughs in understanding its therapeutic potential. As research progresses, rac - tert - buty l ( 3 R , 4 S ) - 3 - ( 1 , 1 - dioxo - 1 lambda6 - thietan - 3 - yl ) methyl - 4 - hydroxy pyrrolidine - 1 - carboxy late remains at the forefront of innovative drug development strategies.

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